Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride is a chemical compound known for its unique structure and properties It belongs to the acridine family, which is characterized by a tricyclic aromatic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride typically involves multiple steps. The starting materials often include acridine derivatives and specific amines. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may also require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction may produce tetrahydroacridine derivatives.
Wissenschaftliche Forschungsanwendungen
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acridine-9-carboxamide
- 1,2,3,4-tetrahydroacridine
- N-(3-(diethylamino)propyl)acridine
Uniqueness
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(3-(diethylamino)propyl)-, dihydrochloride is unique due to its specific structure, which combines the acridine core with a tetrahydro and diethylamino propyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
113106-80-2 |
---|---|
Molekularformel |
C21H31Cl2N3O |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
N-[3-(diethylamino)propyl]-1,2,3,4-tetrahydroacridine-9-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H29N3O.2ClH/c1-3-24(4-2)15-9-14-22-21(25)20-16-10-5-7-12-18(16)23-19-13-8-6-11-17(19)20;;/h5,7,10,12H,3-4,6,8-9,11,13-15H2,1-2H3,(H,22,25);2*1H |
InChI-Schlüssel |
UROIWHVQOKGXLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.